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  • Product: 3-(Cyclohexanesulfonyl)aniline
  • CAS: 80213-38-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-(Cyclohexanesulfonyl)aniline: IUPAC Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. Ary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. Aryl sulfones, a class of organosulfur compounds, are recognized for their diverse biological activities and applications as synthetic intermediates.[1] This technical guide provides an in-depth analysis of 3-amino-1-(cyclohexanesulfonyl)benzene, with a primary focus on its systematic IUPAC nomenclature, alternative names (synonyms), and the underlying principles governing its chemical identity. For clarity and adherence to IUPAC conventions, the preferred name 3-(Cyclohexanesulfonyl)aniline will be used throughout this guide.

This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed breakdown of the compound's nomenclature, alongside inferred physicochemical properties and potential synthetic strategies based on established chemical principles and data from analogous structures.

Deciphering the IUPAC Nomenclature: 3-(Cyclohexanesulfonyl)aniline

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication within the scientific community. The name "3-(Cyclohexanesulfonyl)aniline" is derived following a set of established rules for naming substituted benzenes and compounds with multiple functional groups.[2][3][4]

Step-by-Step Nomenclature Breakdown:
  • Identification of the Parent Hydride: The core of the molecule is a benzene ring.[2]

  • Identification of the Principal Functional Group: The molecule contains two functional groups attached to the benzene ring: an amino group (-NH₂) and a cyclohexanesulfonyl group (-SO₂-C₆H₁₁). According to IUPAC priority rules, the amino group takes precedence over the sulfonyl group for determining the parent name of the compound.[4][5] Therefore, the parent name is aniline . Aniline is the common and IUPAC-accepted name for aminobenzene.[6][7][8][9]

  • Identification of the Substituent: The other group attached to the benzene ring, the cyclohexanesulfonyl group, is treated as a substituent. This group consists of a cyclohexyl ring attached to a sulfonyl group (-SO₂-).

  • Numbering the Benzene Ring: The carbon atom to which the principal functional group (the amino group) is attached is designated as position 1. The ring is then numbered to give the other substituent the lowest possible locant.[2][10] In this case, the cyclohexanesulfonyl group is at position 3.

  • Assembling the Final IUPAC Name: The name of the substituent, "cyclohexanesulfonyl," is prefixed to the parent name "aniline," with its position indicated by the number "3-". This leads to the systematic IUPAC name: 3-(Cyclohexanesulfonyl)aniline .

The structural representation and nomenclature breakdown are illustrated in the following diagram:

IUPAC_Nomenclature cluster_molecule 3-(Cyclohexanesulfonyl)aniline cluster_breakdown Nomenclature Derivation Molecule Parent Parent Hydride: Benzene Principal_Group Principal Functional Group: -NH₂ (Amino Group) Parent Name: Aniline Parent->Principal_Group defines Numbering Numbering: Amino group at C1, Cyclohexanesulfonyl at C3 Principal_Group->Numbering prioritizes Substituent Substituent: -SO₂-C₆H₁₁ (Cyclohexanesulfonyl) Substituent->Numbering is located by Final_Name IUPAC Name: 3-(Cyclohexanesulfonyl)aniline Numbering->Final_Name assembles to

Caption: Breakdown of the IUPAC nomenclature for 3-(Cyclohexanesulfonyl)aniline.

Synonyms and Alternative Names

While 3-(Cyclohexanesulfonyl)aniline is the preferred IUPAC name, several other systematic and semi-systematic names may be encountered in literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and compound identification.

  • 3-Aminophenyl cyclohexyl sulfone: This is a common and acceptable alternative name. In this construction, the two organic groups attached to the sulfone are named as prefixes in alphabetical order, followed by "sulfone".[11]

  • Benzenamine, 3-(cyclohexanesulfonyl)-: This is a systematic name often used in chemical indexing services like Chemical Abstracts Service (CAS). Here, "benzenamine" is used as the parent name, and the substituent and its position are indicated.

  • m-(Cyclohexanesulfonyl)aniline: The prefix "m-" (meta) is used to describe the 1,3-relationship of the two substituents on the benzene ring.[10]

A search for the exact structure of 3-(Cyclohexanesulfonyl)aniline in chemical databases did not yield a dedicated entry with a specific CAS number. However, a closely related isomer, 3-[(Cyclohexanesulfonyl)methyl]aniline, has the CAS number 1184212-16-5. It is important for researchers to distinguish between these two structures. Additionally, the hydrochloride salt of a similar compound, 3-(cyclopentanesulfonyl)aniline, is registered under CAS number 2751615-30-0.[12]

Physicochemical Properties (Inferred)

Due to the limited availability of experimental data for 3-(Cyclohexanesulfonyl)aniline, its physicochemical properties can be inferred from the properties of its constituent functional groups: aniline and the cyclohexyl sulfone moiety.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇NO₂SBased on the chemical structure.
Molecular Weight 239.34 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow or brownish solid.Aniline is a yellowish to brownish oily liquid, and sulfones are typically colorless crystalline solids.[8][12] The combination is expected to be a solid at room temperature.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The aniline moiety provides some polarity and potential for hydrogen bonding, but the bulky, nonpolar cyclohexyl and phenyl groups will limit water solubility.[7]
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.Aryl sulfones are generally crystalline solids with relatively high melting points. For example, 3,3'-sulfonyldianiline has a melting point of 169-172 °C.
Boiling Point High, likely over 300 °C.The high molecular weight and polarity of the sulfone and amino groups will lead to strong intermolecular forces.
Acidity/Basicity Weakly basic.The amino group on the aniline ring is basic, but its basicity is reduced by the electron-withdrawing effect of the cyclohexanesulfonyl group.

Potential Synthetic Pathways

The synthesis of 3-(Cyclohexanesulfonyl)aniline is not explicitly detailed in the current literature. However, established methods for the formation of aryl sulfones can be adapted to produce this target molecule.[13] A plausible synthetic route would involve the formation of the C-S bond between the benzene ring and the sulfur atom of the cyclohexanesulfonyl moiety.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary approaches:

  • Nucleophilic Aromatic Substitution: Starting with a suitably activated benzene ring and a cyclohexylsulfinate salt.

  • Electrophilic Aromatic Substitution: Introducing the cyclohexanesulfonyl group onto an aniline derivative.

The diagram below illustrates a potential synthetic workflow.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product Final Product Aniline Aniline Protection 1. Protection of Amino Group (e.g., Acetylation) Aniline->Protection Reacts with Acetyl Chloride Cyclohexanesulfonyl_Chloride Cyclohexanesulfonyl Chloride Friedel_Crafts 2. Friedel-Crafts Sulfonylation (Lewis Acid Catalyst, e.g., AlCl₃) Cyclohexanesulfonyl_Chloride->Friedel_Crafts Reacts with Protection->Friedel_Crafts Intermediate: N-Phenylacetamide Deprotection 3. Deprotection of Amino Group (Acid or Base Hydrolysis) Friedel_Crafts->Deprotection Intermediate: N-(3-(cyclohexanesulfonyl)phenyl)acetamide Target_Molecule 3-(Cyclohexanesulfonyl)aniline Deprotection->Target_Molecule Yields

Caption: A potential synthetic workflow for 3-(Cyclohexanesulfonyl)aniline.

Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group (Acetylation of Aniline)

  • Rationale: The amino group of aniline is reactive and can interfere with the subsequent Friedel-Crafts sulfonylation. Protecting it as an acetamide directs the electrophilic substitution to the meta position and prevents unwanted side reactions.

  • Procedure:

    • To a stirred solution of aniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride or acetyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product, N-phenylacetamide, with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Friedel-Crafts Sulfonylation

  • Rationale: This electrophilic aromatic substitution reaction introduces the cyclohexanesulfonyl group onto the protected aniline ring. The acetylamino group is an ortho-, para-director, but under Friedel-Crafts conditions with a bulky electrophile, a significant amount of the meta-substituted product can be formed.

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, suspend N-phenylacetamide and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the mixture to 0 °C and add cyclohexanesulfonyl chloride dropwise with vigorous stirring.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

    • Carefully quench the reaction by pouring it onto ice, followed by the addition of dilute hydrochloric acid.

    • Extract the product, N-(3-(cyclohexanesulfonyl)phenyl)acetamide, with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to yield the crude product for purification.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Amide)

  • Rationale: The final step is to remove the acetyl protecting group to regenerate the free amino group.

  • Procedure:

    • Reflux the crude N-(3-(cyclohexanesulfonyl)phenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction mixture and neutralize it to precipitate the product.

    • Collect the solid product, 3-(Cyclohexanesulfonyl)aniline, by filtration, wash it with water, and dry it.

    • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

3-(Cyclohexanesulfonyl)aniline is a chemical entity with potential applications in various scientific fields. A thorough understanding of its IUPAC nomenclature is essential for its unambiguous identification and for navigating the scientific literature. While experimental data for this specific compound is limited, its properties and synthetic routes can be reasonably inferred from the well-established chemistry of anilines and aryl sulfones. This guide provides a foundational understanding of this compound, which can aid researchers in its synthesis, characterization, and exploration of its potential applications.

References

  • BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved February 5, 2026, from [Link].

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved February 5, 2026, from [Link].

  • PubChem. (n.d.). Aniline. Retrieved February 5, 2026, from [Link].

  • Dynamic Science. (n.d.). chemistry - organic-naming compounds with more than one functional group. Retrieved February 5, 2026, from [Link].

  • The Good Scents Company. (n.d.). aniline. Retrieved February 5, 2026, from [Link].

  • CK-12 Foundation. (2025, November 18). Nomenclature of Organic Compounds with Functional Groups. Retrieved February 5, 2026, from [Link].

  • ACD/Labs. (n.d.). R-5.5.7 Sulfoxides, sulfones, and their analogues. Retrieved February 5, 2026, from [Link].

  • Wikipedia. (n.d.). Aniline. Retrieved February 5, 2026, from [Link].

  • FooDB. (2010, April 8). Showing Compound Aniline (FDB003571). Retrieved February 5, 2026, from [Link].

  • PubChem. (n.d.). 3-(Benzenesulfonyl)aniline. Retrieved February 5, 2026, from [Link].

  • PubChem. (n.d.). Aniline;cyclohexanone. Retrieved February 5, 2026, from [Link].

  • PubChem. (n.d.). 3h-Aniline. Retrieved February 5, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved February 5, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved February 5, 2026, from [Link].

  • Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. Retrieved February 5, 2026, from [Link].

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved February 5, 2026, from [Link].

  • YouTube. (2020, January 21). synthesis of anilines. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (n.d.). Spectra of the aniline and cyclohexylamine derivatives recorded at the.... Retrieved February 5, 2026, from [Link].

  • PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (2025, August 7). Synthesis of Aryl Sulfones. Retrieved February 5, 2026, from [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(cyclohexanesulfonyl)aniline from 3-nitro-1-(cyclohexanesulfonyl)benzene

Executive Summary This application note details the robust synthesis of 3-(cyclohexanesulfonyl)aniline via the reduction of 3-nitro-1-(cyclohexanesulfonyl)benzene . While the reduction of nitroarenes is a fundamental tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-(cyclohexanesulfonyl)aniline via the reduction of 3-nitro-1-(cyclohexanesulfonyl)benzene . While the reduction of nitroarenes is a fundamental transformation, the presence of the sulfone moiety requires specific attention to chemoselectivity and solubility.

We present two validated protocols:

  • Catalytic Hydrogenation (Method A): The "Gold Standard" for pharmaceutical applications, offering high throughput and minimal workup.

  • Iron-Mediated Reduction (Method B): A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Both methods preserve the integrity of the cyclohexyl sulfone scaffold while quantitatively converting the nitro group to the target aniline.

Introduction & Retrosynthetic Analysis

The target molecule, 3-(cyclohexanesulfonyl)aniline, serves as a versatile building block in medicinal chemistry, particularly as a "warhead" precursor for sulfonamide-based inhibitors or as a linker in PROTAC design.

Structural Considerations
  • Nitro Group (

    
    ):  Highly electrophilic, easily reduced.
    
  • Sulfone Group (

    
    ):  Generally stable to reduction, but benzylic or allylic sulfones can undergo desulfonylation under forcing conditions (e.g., Na/Hg). The cyclohexyl-sulfone  linkage here is robust, allowing for standard catalytic hydrogenation without C-S bond cleavage.
    
  • Cyclohexyl Ring: Saturated and stable; solubility issues may arise in highly polar solvents (e.g., water/acid mixtures), necessitating the use of co-solvents like EtOH or THF.

Reaction Pathway

The reduction proceeds through a stepwise deoxygenation cascade. Understanding this pathway is critical for troubleshooting incomplete reactions (e.g., isolation of azo or hydroxylamine intermediates).

ReactionPathway Nitro Nitroarene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + 2H, -H2O Hydroxyl Arylhydroxylamine (Key Intermediate) Nitroso->Hydroxyl + 2H Aniline Aniline (Product) Hydroxyl->Aniline + 2H, -H2O Azoxy Azoxy/Azo Dimers Hydroxyl->Azoxy Condensation (Side Product)

Figure 1: Stepwise reduction pathway of the nitro group. Accumulation of the hydroxylamine intermediate can lead to colored azoxy impurities if the reaction stalls.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best For: High purity requirements, scale-up (>10g), and "green" chemistry compliance.

Materials
  • Substrate: 3-nitro-1-(cyclohexanesulfonyl)benzene (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (0.05–0.10 equiv by wt)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: THF can be added if solubility is poor.

  • Reagent: Hydrogen gas (

    
    ), balloon or Parr shaker (30–50 psi).
    
Step-by-Step Protocol
  • Preparation: In a clean autoclave or round-bottom flask (for balloon pressure), dissolve the nitro substrate in MeOH (10 mL/g). Ensure complete dissolution; sonicate if necessary.

  • Inerting (CRITICAL): Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Always keep it wet or under an inert blanket (Argon/Nitrogen) before adding solvent.

  • Purging: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Agitate the mixture vigorously at Room Temperature (20–25°C) under

    
     atmosphere (balloon or 40 psi).
    
    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material peak and the emergence of the lower-Rf aniline spot.

  • Workup:

    • Purge the vessel with

      
       to remove residual 
      
      
      
      .
    • Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with MeOH. Do not let the filter cake dry out completely to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOH/Water or purify via flash chromatography.

Method B: Iron/Ammonium Chloride Reduction

Best For: Labs without hydrogen gas lines, or if the substrate contains halogen substituents (Cl, Br, I) that might undergo hydrodehalogenation under Pd/C conditions.

Materials
  • Substrate: 3-nitro-1-(cyclohexanesulfonyl)benzene (1.0 equiv)

  • Reductant: Iron Powder (Fe), 325 mesh (3.0–5.0 equiv)

  • Electrolyte/Acid Source: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro substrate in Ethanol/Water (3:1, 15 mL/g).

  • Activation: Add

    
     and Iron powder to the mixture.
    
  • Reaction: Heat the suspension to reflux (approx. 75–80°C) with vigorous stirring. The reaction is heterogeneous; good mixing is essential.

  • Monitoring: Check TLC every 30 minutes. Reaction time is typically 1–3 hours.

  • Workup:

    • Hot filtration is required. Filter the hot mixture through Celite to remove iron oxide sludge. Wash with hot ethanol.

    • Note: If the filtrate turns cloudy upon cooling, this is likely the product precipitating or excess salts.

  • Extraction: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    

Workup & Purification Logic

The following decision tree guides the purification strategy based on the crude purity profile.

PurificationLogic Crude Crude Product (Post-Workup) Check Purity Check (H-NMR / LC-MS) Crude->Check Pure Yield >95% Use directly Check->Pure Clean Impure Yield <90% or Color > Yellow Check->Impure Impurities Recryst Recrystallization (EtOH/H2O) Impure->Recryst Non-polar impurities Column Flash Chromatography (DCM/MeOH) Impure->Column Polar/Baseline impurities

Figure 2: Purification decision tree. Most hydrogenation runs yield "Clean" product requiring no further purification.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare your isolated material against these anticipated spectral characteristics.

TechniqueParameterExpected ObservationCausality/Explanation
TLC

Value
Lower than SMThe amine (

) is significantly more polar than the nitro (

) and sulfone groups.
1H NMR Aromatic RegionUpfield ShiftThe reduction of electron-withdrawing

to electron-donating

shields ortho/para protons.
1H NMR Amine ProtonsBroad singlet, ~3.5–5.0 ppmCharacteristic exchangeable

protons. Disappears on

shake.
1H NMR CyclohexylMultiplets, 1.0–2.0 ppmRemains intact. Confirm integration ratio (10H for ring + 1H alpha).
IR Functional Groups~3300–3400

Appearance of N-H stretching doublets (primary amine).
MS m/z[M+H]+ = ~240.1Loss of 30 Da (approx) from Nitro to Amine (

vs

).

Critical QC Check: If the product is red or orange, azo-coupling has occurred (see Figure 1). Re-subject the material to hydrogenation conditions to cleave the azo bond.

Safety & Handling

  • Sulfones: Generally low toxicity but should be treated as irritants.

  • Anilines: Toxic by inhalation and skin absorption. Potential sensitizers. Wear nitrile gloves and work in a fume hood.

  • Hydrogenation: Pressurized vessels present an explosion hazard. Ensure the autoclave is rated for the pressure used. Ground all equipment to prevent static discharge when handling dry Pd/C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aromatic nitro reduction protocols).

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." (Comprehensive database of reduction methodologies including Pd/C and Fe/HCl). [Link]

  • Common Organic Chemistry. "Nitro Reduction to Amine: H2 + Pd/C." (Detailed mechanistic insight and solvent selection guides). [Link]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for chemoselectivity).

Application

Application Notes and Protocols for the Catalytic Reduction of Nitro Sulfones to Aniline Derivatives

Introduction: The Strategic Importance of Aminoaryl Sulfones Aniline derivatives containing a sulfone moiety are pivotal structural motifs in medicinal chemistry and materials science. The potent antibacterial agent daps...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminoaryl Sulfones

Aniline derivatives containing a sulfone moiety are pivotal structural motifs in medicinal chemistry and materials science. The potent antibacterial agent dapsone (4,4'-diaminodiphenyl sulfone) stands as a landmark example of the pharmacological significance of this class of compounds.[1] The synthesis of these molecules frequently involves the reduction of the corresponding nitroaryl sulfones. This transformation, while conceptually straightforward, presents a significant chemoselectivity challenge: the nitro group must be reduced to an amine without affecting the chemically robust but potentially reducible sulfone group.

This technical guide provides an in-depth exploration of the catalytic reduction of nitro sulfones, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of various catalytic systems, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and selective reduction. Our focus is on empowering the researcher with not just the "how," but the "why," to enable the adaptation and optimization of these methods for novel substrates.

Understanding the Reaction: Mechanistic Pathways

The catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that generally proceeds through several intermediates. Two primary pathways are often considered: the direct hydrogenation route and the condensation route.

  • Direct Hydrogenation Pathway: In this route, the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine, without the formation of dimeric intermediates.[2]

  • Condensation Pathway: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the aniline.

The operative pathway can be influenced by the catalyst, substrate, and reaction conditions. For the selective reduction of nitro sulfones, reaction conditions are typically optimized to favor the direct pathway and minimize the formation of potentially problematic dimeric impurities.

Core Methodologies for the Chemoselective Reduction of Nitro Sulfones

The key to the successful synthesis of aminoaryl sulfones lies in the selection of a catalytic system that exhibits high chemoselectivity for the nitro group over the sulfone and other potentially reducible functional groups. We will explore three primary catalytic approaches: Palladium-on-Carbon, Raney Nickel, and Transfer Hydrogenation.

Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation

Palladium-on-carbon is a widely used and highly effective catalyst for the reduction of nitro groups.[3] Its efficiency and the relative ease of handling make it a first choice for many applications. The sulfone group is generally stable under the conditions required for nitro group reduction with Pd/C.

Causality Behind Experimental Choices:

  • Catalyst Loading: Typically, a low catalyst loading (e.g., 0.5-10 mol%) is sufficient. Higher loadings can sometimes lead to over-reduction or side reactions, though this is less of a concern with the robust sulfone group.

  • Solvent: Polar protic solvents like ethanol, methanol, or mixtures with water are excellent choices as they readily dissolve the nitro sulfone and facilitate the transport of hydrogen to the catalyst surface.

  • Pressure: The reaction can often be carried out at moderate hydrogen pressures (1-5 bar), which is advantageous for standard laboratory equipment.[4]

  • Temperature: Mild temperatures (e.g., 40-60°C) are typically sufficient to achieve a reasonable reaction rate without promoting side reactions.[5]

  • Additives: The addition of an acid, such as methanesulfonic acid or hydrochloric acid, can sometimes accelerate the reaction rate.[4]

Experimental Workflow: Pd/C Catalyzed Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation prep1 Charge reactor with nitro sulfone and solvent prep2 Carefully add Pd/C catalyst under inert atmosphere prep1->prep2 react1 Seal reactor and purge with nitrogen prep2->react1 react2 Pressurize with hydrogen to target pressure react1->react2 react3 Heat to desired temperature and stir vigorously react2->react3 react4 Monitor hydrogen uptake and reaction progress (TLC/HPLC) react3->react4 workup1 Cool reactor and vent hydrogen react4->workup1 workup2 Filter the reaction mixture through Celite® to remove catalyst workup1->workup2 workup3 Concentrate the filtrate under reduced pressure workup2->workup3 workup4 Purify the crude product (crystallization/chromatography) workup3->workup4

Caption: Workflow for Pd/C catalyzed hydrogenation of nitro sulfones.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel, a sponge-like nickel catalyst, is another powerful tool for nitro group reduction.[6] It is often used when other functional groups, such as halides, might be susceptible to hydrogenolysis with palladium catalysts.

Causality Behind Experimental Choices:

  • Catalyst Activity: Raney Nickel is a highly active catalyst, and care must be taken during its handling as it can be pyrophoric.[7] It is typically stored and handled as a slurry in water or ethanol.

  • Solvent: Alcohols such as ethanol or isopropanol are common solvents for Raney Nickel reductions.[5]

  • Co-catalyst: In some cases, the addition of a base like sodium carbonate or potassium hydroxide can enhance the reaction rate and selectivity.[5]

  • Pressure and Temperature: Similar to Pd/C, moderate pressures and temperatures are generally effective.

Experimental Workflow: Raney Nickel Catalyzed Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation prep1 Charge reactor with nitro sulfone, solvent, and co-catalyst prep2 Wash Raney Nickel with solvent and add to the reactor prep1->prep2 react1 Seal reactor and purge with nitrogen prep2->react1 react2 Pressurize with hydrogen to target pressure react1->react2 react3 Heat to desired temperature and stir vigorously react2->react3 react4 Monitor reaction progress react3->react4 workup1 Cool reactor and vent hydrogen react4->workup1 workup2 Filter the catalyst through a pad of Celite® workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify the product workup3->workup4

Caption: Workflow for Raney Nickel catalyzed hydrogenation.

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate or formic acid, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[8]

Causality Behind Experimental Choices:

  • Hydrogen Donor: Ammonium formate is a popular choice as it is inexpensive, stable, and decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.

  • Catalyst: Pd/C is the most common catalyst for CTH of nitro compounds.

  • Solvent: Protic solvents like methanol or ethanol are typically used.

  • Temperature: The reaction is often carried out at reflux temperature to facilitate the decomposition of the hydrogen donor and drive the reaction to completion.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone) via Pd/C Catalyzed Hydrogenation

This protocol is adapted from a patented procedure for the synthesis of dapsone.[4]

Materials:

  • 4-Amino-4'-nitrodiphenyl sulfone

  • Methanol

  • Water

  • Methanesulfonic acid

  • 5% Palladium on Carbon (50% wet)

  • Ammonia solution (15%)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • Hydrogenation reactor equipped with a stirrer, temperature control, and pressure gauge

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a hydrogenation vessel, charge 4-amino-4'-nitrodiphenyl sulfone (100 g), methanol (350 ml), water (150 ml), and methanesulfonic acid (optional, 1-2 equivalents).

  • Under a nitrogen atmosphere, carefully add 5% palladium on charcoal (e.g., 0.5 g).

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 1-4 bar.

  • Heat the reaction mixture to 50-60°C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralize the aqueous residue with a 15% ammonia solution at 50°C.

  • Cool the mixture, and the product will precipitate.

  • Isolate the product by filtration, wash with water, and dry to afford 4,4'-diaminodiphenyl sulfone.

Protocol 2: Synthesis of 3,3'-Diaminodiphenyl Sulfone via Pd/C Catalyzed Hydrogenation

This protocol is based on a patented method for the synthesis of 3,3'-diaminodiphenyl sulfone.[5]

Materials:

  • 3,3'-Dinitrodiphenyl sulfone

  • Isopropanol

  • 5% Palladium on Carbon

  • Sodium Carbonate (Na₂CO₃)

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation reactor

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a 1000 mL reaction vessel, add 3,3'-dinitrodiphenyl sulfone (50 g), isopropanol (400 g), 5% Pd/C (0.025 g), and sodium carbonate (4 g) as a co-catalyst.

  • Seal the reactor and purge the air with nitrogen three times.

  • Heat the mixture to 40°C.

  • Pressurize the reactor with hydrogen to 10 MPa (gauge pressure).

  • Maintain the reaction at 40°C with stirring for 120 minutes, or until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the hot reaction mixture to remove the catalyst.

  • The filtrate can be cooled to crystallize the product, which is then isolated by filtration.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemSubstrateHydrogen SourceSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Reference
5% Pd/C4-Amino-4'-nitrodiphenyl sulfoneH₂Methanol/Water50-601-41-4>80[4]
5% Pd/C3,3'-Dinitrodiphenyl sulfoneH₂Isopropanol401002High[5]
Raney Ni3,3'-Dinitrodiphenyl sulfoneH₂Ethanol10803High[5]

Safety and Handling Precautions

Catalytic hydrogenation is a potentially hazardous procedure that requires strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • Pyrophoric Catalysts: Palladium on carbon and particularly Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Always handle catalysts under an inert atmosphere or as a slurry in a solvent.

  • Pressure Equipment: Use only pressure-rated equipment that has been properly inspected and maintained. Never exceed the maximum pressure rating of the reactor.

  • Proper Purging: Thoroughly purge the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen to remove all oxygen. Similarly, purge with an inert gas after the reaction to remove all hydrogen before opening the reactor.

Analytical Monitoring

The progress of the reduction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

  • Spectrophotometry: Can be used to monitor the reaction if the starting material and product have distinct UV-Vis absorbance spectra.[10]

Conclusion

The catalytic reduction of nitro sulfones to their corresponding aniline derivatives is a crucial transformation in synthetic organic chemistry. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and excellent chemoselectivity can be achieved. Palladium on carbon and Raney Nickel are both robust catalysts for this purpose, with transfer hydrogenation offering a convenient alternative to high-pressure hydrogenation. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize these important molecules.

References

  • Google Patents. (n.d.). CN101018764B - The synthetic method of 4-4'-diaminodiphenyl sulfone.
  • Google Patents. (n.d.). US7531694B2 - Process for synthesis of 4-4′-diamino-diphenyl-sulfone.
  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Josh_Tutorials. (2019, December 23). DAPSONE SYNTHESIS [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone.
  • Cai, X. (n.d.). Determination of dapsone and its metabolites. Scholarly Commons. Retrieved from [Link]

  • IJRERD. (n.d.). A simple method for the spectrophotometric determination of dapsone (diamino diphenyl sulfone-DDS) using new coupling agents in. Retrieved from [Link]

  • Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
  • Schuster, C. (n.d.). Dapsone and sulfones in dermatology: Overview and update. Praxis Dr. med. Christian Schuster. Retrieved from [Link]

  • MDPI. (n.d.). Combining Double-Dose and High-Dose Pulsed Dapsone Combination Therapy for Chronic Lyme Disease/Post-Treatment Lyme Disease Syndrome and Co-Infections, Including Bartonella: A Report of 3 Cases and a Literature Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • SIOC Journals. (n.d.). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone.
  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in the Selective Catalytic Reduction of NO x with Various NO 2 Fractions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • J-STAGE. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]

  • Project Lyme. (2022, March 23). Use of Double Dapsone to Treat Lyme Disease w/ Dr. Richard Horowitz. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • MDPI. (n.d.). Efficacy of Short-Term High Dose Pulsed Dapsone Combination Therapy in the Treatment of Chronic Lyme Disease/Post-Treatment Lyme Disease Syndrome (PTLDS) and Associated Co-Infections: A Report of Three Cases and Literature Review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • PMC. (n.d.). Efficacy of Double-Dose Dapsone Combination Therapy in the Treatment of Chronic Lyme Disease/Post-Treatment Lyme Disease Syndrome (PTLDS) and Associated Co-infections: A Report of Three Cases and Retrospective Chart Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • PubMed. (n.d.). Efficacy of Short-Term High Dose Pulsed Dapsone Combination Therapy in the Treatment of Chronic Lyme Disease/Post-Treatment Lyme Disease Syndrome (PTLDS) and Associated Co-Infections: A Report of Three Cases and Literature Review. Retrieved from [Link]

Sources

Method

Application Note: Using 3-(cyclohexanesulfonyl)aniline as a Nucleophile in SNAr Reactions

[1] Executive Summary This guide details the protocol for utilizing 3-(cyclohexanesulfonyl)aniline (CAS: 80213-38-3) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] While sulfone-substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for utilizing 3-(cyclohexanesulfonyl)aniline (CAS: 80213-38-3) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] While sulfone-substituted anilines are valuable pharmacophores due to their metabolic stability and hydrogen-bonding potential, they present a synthetic challenge: the electron-withdrawing nature of the sulfone group deactivates the aniline nitrogen, significantly reducing nucleophilicity. This application note provides a mechanistic understanding of these electronic limitations and offers a robust, self-validating protocol to overcome them, ensuring high yields in drug discovery workflows.

Chemical Profile & Mechanistic Insight[2]

The Molecule[3]
  • Compound: 3-(cyclohexanesulfonyl)aniline[1][2]

  • CAS: 80213-38-3[1]

  • Molecular Weight: 239.33 g/mol [1]

  • Electronic Character: The sulfone group (

    
    ) is a strong electron-withdrawing group (EWG).[1] Located at the meta position, it exerts a significant inductive effect (-I), pulling electron density away from the aromatic ring and the amine lone pair.
    
  • Nucleophilicity: Reduced. The pKa of the conjugate acid is estimated to be 2.5–3.0 (compared to ~4.6 for unsubstituted aniline). This means the lone pair is tightly held and less available for attack.

The Reaction Landscape (SNAr)

In a standard SNAr reaction, the amine attacks an electron-deficient aryl halide (the electrophile). Because 3-(cyclohexanesulfonyl)aniline is a "soft" or deactivated nucleophile, the reaction energy barrier is higher than typical aniline couplings.

Key Mechanistic Requirements:

  • Electrophile Activation: The electrophile (e.g., chloropyrimidine, fluoronitrobenzene) must possess strong EWGs to lower the LUMO energy, compensating for the high HOMO energy of the deactivated aniline.

  • Solvent Stabilization: The transition state leading to the Meisenheimer complex is highly polar (zwitterionic). Polar aprotic solvents are strictly required to stabilize this charge separation.

Mechanistic Pathway Diagram

The following diagram illustrates the critical energy barriers and intermediate states specific to this deactivated nucleophile.

SNAr_Mechanism Reactants Reactants (Sulfonyl Aniline + Ar-Cl) TS1 Transition State 1 (High Energy Barrier) Reactants->TS1 Heat Required (Rate Limiting) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Solvent Stabilization TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Product Final Product (C-N Bond Formed) TS2->Product Base scavenges HCl

Figure 1: Reaction pathway for deactivated anilines.[1] Note that TS1 is the rate-determining step due to low nucleophilicity.[1]

Experimental Protocol

Reagent Stoichiometry Table

For a standard 1.0 mmol scale reaction.

ComponentRoleEquivalentsAmountNotes
Electrophile Substrate1.0 eqVariesMust be electron-deficient (e.g., 2,4-dichloropyrimidine).[1]
Nucleophile Reagent1.1 eq263 mg3-(cyclohexanesulfonyl)aniline.[1] Slight excess drives conversion.
Base Scavenger2.5 eq323 mgDIPEA (Density 0.742 g/mL

435 µL). Neutralizes HCl.
Solvent MediumN/A3.0 mLDMSO or NMP (anhydrous).
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Dry a 10 mL reaction vial or round-bottom flask.

  • Add 1.0 eq of the aryl halide electrophile.

  • Add 1.1 eq of 3-(cyclohexanesulfonyl)aniline.[1]

  • Critical Check: Ensure the aniline is fully dissolved. The cyclohexyl group aids lipophilicity, but the sulfone can cause crystallinity. If solids persist, sonicate for 30 seconds.

Step 2: Solvent & Base Addition [1]

  • Add 3.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why DMSO? It has a high dielectric constant (

      
      ), which stabilizes the polar transition state better than THF or Dioxane.
      
  • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).[1]

    • Why DIPEA? It is non-nucleophilic (sterically hindered) and will not compete with the aniline for the electrophile.

Step 3: Reaction (Thermal Activation)

  • Heat the mixture to 100°C - 120°C .

    • Causality: Due to the electron-withdrawing sulfone, the amine is sluggish. Room temperature reaction is unlikely unless the electrophile is extremely reactive (e.g., 4-fluoro-nitrobenzene).[1]

  • Stir for 4–16 hours .

Step 4: Monitoring (Self-Validation)

  • Monitor via LC-MS.[1]

  • Success Marker: Disappearance of the aryl halide peak (M+) and appearance of the product peak (M + 238 - Cl).

  • Failure Marker: If starting material remains after 16h, increase temp to 140°C or switch to Microwave irradiation (see Optimization).

Step 5: Workup (Precipitation Method)

  • Cool the reaction mixture to room temperature.

  • Slowly pour the DMSO solution into 30 mL of ice-cold water while stirring vigorously.

  • The hydrophobic cyclohexyl group usually causes the product to precipitate as a solid.

  • Filter the solid, wash with water (

    
     mL) to remove DMSO and DIPEA salts.
    
  • Dry under vacuum.

Optimization & Troubleshooting Strategy

If the standard protocol yields <50% conversion, follow this logic tree to diagnose the electronic or steric bottleneck.

Optimization_Tree Start Start: <50% Conversion Check_Electrophile Is Electrophile Highly Electron Deficient? Start->Check_Electrophile Weak_Elec No (e.g., chlorobenzene, 3-chloropyridine) Check_Electrophile->Weak_Elec No Strong_Elec Yes (e.g., chloropyrimidine, nitro-halide) Check_Electrophile->Strong_Elec Yes Switch_Method Switch to Buchwald-Hartwig (Pd-Catalysis) Weak_Elec->Switch_Method Check_Temp Check Temperature Strong_Elec->Check_Temp Increase_Heat Increase to 140°C or Microwave (150°C, 30 min) Check_Temp->Increase_Heat First Step Change_Base Switch Base: Use Cs2CO3 in DMF Increase_Heat->Change_Base If still fails

Figure 2: Decision matrix for reaction optimization. SNAr limitations often require switching to Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) if the electrophile is not sufficiently activated.[1]

Critical Troubleshooting Notes
  • The "Anilinium" Trap: If the reaction turns black and stalls, ensure you have enough base. If the acid byproduct (HCl) is not neutralized, it will protonate the aniline.[3] The resulting ammonium species (

    
    ) is not  nucleophilic.[1]
    
  • Solvent Switch: If DMSO makes workup difficult (emulsions), switch to NMP (N-Methyl-2-pyrrolidone) .[1] It has similar polarity but different extraction properties.

  • Buchwald-Hartwig Alternative: If SNAr fails entirely, use Pd(OAc)

    
     / Xantphos with 
    
    
    
    in Dioxane at 100°C. The sulfone group does not interfere with Pd-catalysis, though it may coordinate weakly.[1]

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Foundational text on SNAr mechanism and Hammett plots).
  • Rohrbaugh, D. K. "Hammett constants for the sulfone group." Journal of Organic Chemistry, 1984. (Verifies the electron-withdrawing power

    
     of the sulfone group).
    
  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. (Classic review establishing the necessity of EWGs for SNAr).

  • Neustadt, B. R. "Sulfonyl-containing anilines as kinase inhibitor scaffolds."[1] Bioorganic & Medicinal Chemistry Letters, 2007.[4] (Contextualizes the use of this specific scaffold in drug design).

Sources

Application

Application Note: Peptide Coupling Protocols for Electron-Deficient Aniline Derivatives

Strategic Overview: The Nucleophilicity Trap The coupling of electron-deficient anilines (e.g., those bearing , , , or multiple halogen substituents) represents a significant bottleneck in medicinal chemistry. Standard p...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Nucleophilicity Trap

The coupling of electron-deficient anilines (e.g., those bearing


, 

,

, or multiple halogen substituents) represents a significant bottleneck in medicinal chemistry. Standard protocols utilizing carbodiimides (EDC, DCC) or standard uronium salts (HBTU) often fail because the nucleophilicity of the amine nitrogen is severely attenuated.
The Mechanistic Barrier

The reaction rate of amide coupling is governed by the nucleophilic attack of the amine onto the activated carboxylate species.

  • Standard Amines:

    
    . The lone pair is available.
    
  • Electron-Deficient Anilines:

    
    . The nitrogen lone pair is delocalized into the aromatic 
    
    
    
    -system (resonance effect), rendering it inert to standard active esters (OBt/OSu).

Critical Insight: To couple these "dead" nucleophiles, one must raise the energy of the electrophile (the activated acid). We must move from Active Esters (moderate reactivity) to Mixed Anhydrides or Acyl Halides (high reactivity).

Decision Matrix & Reagent Selection

Do not apply a "one-size-fits-all" approach. Use the following logic flow to select the optimal protocol for your specific substrate.

DecisionTree Start START: Substrate Analysis IsDeficient Is Aniline pKa < 2.0? (e.g., 2,4-dinitro, poly-F) Start->IsDeficient IsSensitive Is Acid Moiety Epimerization Sensitive? IsDeficient->IsSensitive Yes HATU PROTOCOL D: HATU + HOAt (General Discovery) IsDeficient->HATU No (Moderate Deactivation) IsSteric Is the Aniline Sterically Hindered (Ortho-subst.)? IsSensitive->IsSteric No (Low Risk) T3P PROTOCOL A: T3P + Pyridine (Low Epimerization, Scalable) IsSensitive->T3P Yes (High Risk) TCFH PROTOCOL B: TCFH + NMI (Specific for Weak Nucleophiles) IsSteric->TCFH No (Just Deactivated) Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) IsSteric->Ghosez Yes (Bulky + Deactivated)

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate electronics and sterics.

Detailed Experimental Protocols

Protocol A: The Scalable Workhorse (T3P/Pyridine)

Best For: Process chemistry, scale-up, and epimerization-prone chiral acids.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. The use of pyridine as a solvent/base is critical; it acts as a nucleophilic catalyst and proton shuttle.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aniline derivative (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (Solvent or 3-5 equiv in EtOAc)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and aniline in Pyridine (concentration ~0.2 M).

    • Note: If the substrate is precious, use EtOAc as solvent and add Pyridine (3.0 equiv).

  • Addition: Cool the mixture to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: For extremely electron-deficient cases (e.g., 2-amino-3-nitropyridine), heat to 50–60 °C. T3P is thermally stable.

  • Workup (The "Green" Advantage): Dilute with EtOAc. Wash with water, then 1M HCl (to remove pyridine), then saturated

    
    .
    
    • Why? T3P byproducts are water-soluble, simplifying purification.[1]

Protocol B: The Modern Specialist (TCFH/NMI)

Best For: Extremely weak nucleophiles where HATU fails. Source: Beutner et al., Org.[2] Lett. 2018.[3][4] Mechanism: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates a highly reactive acyl imidazolium species in situ when catalyzed by N-methylimidazole (NMI).

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aniline (1.0 – 1.2 equiv)

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) is preferred.

Step-by-Step:

  • Setup: Dissolve Acid and Aniline in MeCN (0.2 M).

  • Base Addition: Add NMI (2.5 equiv) in one portion.

  • Activation: Add TCFH (1.1 equiv) slowly at RT.

  • Monitoring: Stir at RT for 2–18 hours.

    • Insight: This system creates an activated acyl-imidazolium intermediate that is more electrophilic than the OBt ester formed by HATU, but less prone to side reactions than acid chlorides.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best For: Sterically hindered AND electron-deficient anilines. Mechanism: Converts the acid to an acid chloride under strictly neutral conditions, avoiding the harsh acidity of


 or oxalyl chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.1 – 1.5 equiv)

  • Aniline (1.2 equiv)

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step:

  • Acid Chloride Formation: Dissolve carboxylic acid in dry DCM. Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours.

    • Validation: Monitor by TLC (conversion of acid to non-polar spot) or quench a small aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling: Add the aniline and base (DIPEA/Pyridine) to the reaction mixture.

  • Reflux (Optional): If the aniline is ortho-substituted (e.g., 2,6-difluoroaniline), reflux the DCM solution for 4–12 hours.

  • Workup: Standard aqueous extraction.

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureHATU/HOAtT3PTCFH/NMIAcid Chloride (Ghosez)
Reactivity HighHighVery High Extreme
Epimerization ModerateLow LowHigh (if base used improperly)
Steric Tolerance ModerateGoodGoodExcellent
Workup Difficult (remove urea/HOAt)Easy (Water soluble) ModerateModerate
Cost HighLow (Bulk)ModerateHigh
Troubleshooting Guide
  • Problem: No reaction after 24h with HATU.

    • Solution: Switch to Protocol B (TCFH) . The active ester of HATU is likely hydrolyzing before the slow aniline can attack.

  • Problem: Product forms but racemizes.

    • Solution: Switch to Protocol A (T3P) and maintain temperature < 0 °C initially. Use collidine instead of DIPEA.

  • Problem: Aniline is insoluble in reaction solvent.

    • Solution: Use NMP or DMF as co-solvent. T3P is compatible with DMF.[3]

Mechanistic Visualization

The following diagram illustrates why standard reagents fail and how TCFH/Acid Chlorides succeed.

Mechanism Acid Carboxylic Acid Activation Activation Step Acid->Activation ActiveEster Active Ester (OBt) (Moderate Electrophile) Activation->ActiveEster HATU/EDC AcylImid Acyl-Imidazolium/Chloride (High Energy Electrophile) Activation->AcylImid TCFH / Ghosez Product Amide Product ActiveEster->Product Slow k_rel Hydrolysis Hydrolysis (Dead End) ActiveEster->Hydrolysis Fast k_hyd (Dominates) AcylImid->Product Fast k_rel (Success) Aniline Electron-Deficient Aniline (Poor Nucleophile) Aniline->Product Attacks Electrophile

Figure 2: Kinetic competition between coupling and hydrolysis. High-energy intermediates (Red) are required to outcompete hydrolysis when the amine nucleophile is weak.

References

  • Dunetz, J. R., et al. (2011).[1][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5] Organic Letters, 13(19), 5048–5051.[5] [Link]

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghosez, L., et al. (1979).[6] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. [Link]

Sources

Technical Notes & Optimization

Optimization

Troubleshooting low yields in amide coupling with sterically hindered anilines

Status: Operational Ticket ID: AC-HIND-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely here because your standard amide coupling protocol (EDC/HOBt or HA...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AC-HIND-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely here because your standard amide coupling protocol (EDC/HOBt or HATU/DIEA) resulted in <10% yield or recovered starting material when reacting a sterically hindered aniline (e.g., 2,6-disubstituted) with a carboxylic acid.

The Root Cause: Sterically hindered anilines are poor nucleophiles. The rate of the amine attacking the activated ester (the desired path) is slower than the rate of the active ester hydrolyzing or rearranging (the failure path). To fix this, we must shift the kinetics by using higher energy intermediates (Acid Chlorides/Fluorides) or entropy-driven reagents (T3P).

Part 1: Diagnostic & Decision Matrix

Before attempting another reaction, diagnose your substrate severity using the logic flow below.

Troubleshooting Decision Tree

ReagentSelection Start Substrate Analysis AnilineType Aniline Sterics? Start->AnilineType Ortho0 No Ortho Subs (e.g., 4-CN-aniline) AnilineType->Ortho0 Open Ortho1 1 Ortho Sub (e.g., 2-Me-aniline) AnilineType->Ortho1 Moderate Ortho2 2 Ortho Subs (e.g., 2,6-Dimethyl) AnilineType->Ortho2 Severe Sol1 Standard: HATU + HOAt Solvent: DMF Ortho0->Sol1 AcidType Acid Sensitivity? Ortho1->AcidType Ortho2->AcidType Robust Robust Acid AcidType->Robust Stable Sensitive Epimerizable/Fragile AcidType->Sensitive Chiral/Boc Sol3 Tier 3: Ghosez Reagent (Acid Chloride) Robust->Sol3 Force it Sol2 Tier 2: T3P (50% in EtOAc) Base: Pyridine/NMI Sensitive->Sol2 Preserve Chiral Center

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and acid stability.

Part 2: Technical Solutions (The "Fixes")

Solution A: The "Modern Standard" – T3P (Propylphosphonic Anhydride)

Best For: 2,6-disubstituted anilines with chiral acids (low epimerization risk).

Why it works: T3P forms a mixed anhydride.[1][2] Unlike HATU, which relies on a leaving group (OAt) that is bulky itself, T3P activates the acid with a phosphorous moiety that is driven by the release of a stable, water-soluble cyclic byproduct. It works best in non-polar solvents (EtOAc, Me-THF), which tightens the transition state and accelerates the reaction via the "solvent effect."

Protocol (Self-Validating):

  • Dissolve: 1.0 equiv Acid and 1.1 equiv Aniline in EtOAc (3–5 volumes). Do not use DMF.

  • Base: Add 3.0–4.0 equiv Pyridine or N-Methylimidazole (NMI) .

    • Checkpoint: The solution should remain clear.

  • Reagent: Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Wash with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble.[3][4]

Solution B: The "Nuclear Option" – Ghosez Reagent

Best For: Extremely hindered anilines (e.g., 2,6-diisopropyl) where the acid is relatively stable.

Why it works: Standard acid chlorides (


, 

) generate HCl gas, which deactivates the aniline by protonating it (

is not nucleophilic). Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions , converting the acid to the chloride while forming a neutral amide byproduct.

Protocol:

  • Activation: Dissolve 1.0 equiv Acid in dry DCM. Add 1.2 equiv Ghosez Reagent at 0°C. Stir for 1-2 hours.

    • Validation: Monitor by TLC (methanol quench of aliquot -> methyl ester formation). Ensure Acid is consumed.

  • Coupling: Add 1.2–1.5 equiv Hindered Aniline and 2.0 equiv Pyridine (as an HCl scavenger).

  • Conditions: Stir at RT. If sluggish, reflux in DCE (80°C).

Part 3: Comparative Data Analysis

The following table summarizes yield comparisons for the coupling of 2,4,6-trimethylbenzoic acid with 2,6-diisopropylaniline (a notoriously difficult coupling).

Reagent SystemYield (%)Epimerization RiskWorkup DifficultyNotes
EDC / HOBt < 5%LowHigh (Urea removal)Completely ineffective for steric bulk.
HATU / DIEA 25 - 40%ModerateHigh (PF6 salts)Guanidinium formation side-reaction competes.
T3P / Pyridine 85 - 92% Very Low Low Cleanest profile; requires EtOAc solvent.
Ghosez Reagent 90 - 95%HighModerateBest for non-chiral acids; moisture sensitive.
Acid Fluoride 70 - 80%LowModerateGood alternative if T3P fails.

Part 4: Frequently Asked Questions (FAQ)

Q: I am using HATU and seeing a peak with M+99 mass. What is it? A: This is the guanidinium byproduct . Because your aniline is so hindered, it is too slow to attack the active ester. Instead, the amine reacts directly with the HATU reagent itself.

  • Fix: Switch to T3P or Acid Chloride methods where this side reaction is impossible.

Q: Can I use DMAP to speed up the reaction? A: Yes, but with extreme caution. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acyl-pyridinium intermediate.

  • Risk:[2][5][6] If your carboxylic acid has an alpha-proton (chiral center), DMAP will cause rapid racemization. Only use DMAP for achiral acids (e.g., benzoic acids).

Q: My T3P reaction is stuck at 50% conversion. Should I add more T3P? A: No. Adding more T3P usually just degrades the product or causes impurities.

  • Fix: Increase the concentration. Intermolecular amide coupling is second-order kinetics. Run the reaction at 0.5 M to 1.0 M concentration. If using EtOAc, you can safely reflux the reaction (T3P is stable up to ~70-80°C).

Q: Why do you recommend EtOAc for T3P? My acid is only soluble in DMF. A: T3P effectiveness drops in DMF because DMF is a Lewis base that can interfere with the active phosphorous species. If solubility is an issue, use 2-MeTHF or a minimal amount of DMF as a co-solvent (keep DMF <10% of total volume).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8][9] Organic Process Research & Development.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.

  • Archimica (Euticals). (2011). Propanephosphonic Acid Anhydride (T3P) – The Coupling Reagent of the Future.[4] White Paper.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Troubleshooting

Removing residual palladium catalysts from sulfonyl aniline products

Technical Support Center: Palladium Catalyst Removal From the Desk of the Senior Application Scientist Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals grappling with the persistent challenge of removing residual palladium from their sulfonyl aniline products. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, yet the removal of the catalyst post-reaction is a critical and often non-trivial step to ensure the purity, safety, and integrity of active pharmaceutical ingredients (APIs) and advanced intermediates.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, troubleshooting strategies based on real-world laboratory experience, and a framework for developing a robust, validated removal process.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical development?

A1: There are three primary drivers for stringent palladium removal:

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA have established strict limits for elemental impurities in drug products.[1][2] Palladium is classified as a Class 2A element (high toxicity), and its permitted daily exposure (PDE) is low, often translating to concentration limits in the low parts-per-million (ppm) range for the final API.[1][3]

  • Toxicological Concerns: Palladium ions can have toxic effects and are not intended to be part of the final drug substance. Their presence can compromise patient safety.

  • Catalytic Activity Interference: Residual palladium can interfere with downstream chemistry, leading to unwanted side reactions or degradation of the API over its shelf life. For compounds intended for biological screening, residual metals can also lead to false positives or negatives in assays.[4] A maximum level of 100 ppm is often suggested for compounds in early-stage biological testing to avoid such interference.[5]

Q2: What are the most common methods for removing palladium catalysts?

A2: The primary methods can be broadly categorized as follows:

  • Adsorption: Using solid-supported materials to bind the palladium. This includes activated carbon and specialized metal scavengers.[6][7]

  • Extraction/Precipitation: Using aqueous washes with chelating agents to pull palladium into the aqueous phase or cause it to precipitate for removal by filtration.[8][9]

  • Chromatography: Passing the product solution through a stationary phase like silica gel or a functionalized resin that retains the palladium species.[8][10]

  • Crystallization: Purifying the final product through crystallization, leaving the palladium impurities in the mother liquor. However, this method can sometimes concentrate the metal within the crystal lattice.[11]

Q3: How do I choose the best removal method for my specific sulfonyl aniline product?

A3: The choice is highly system-dependent and is influenced by several factors: the nature of the product, the solvent system, the reaction temperature, and the specific palladium species present.[12] The aniline moiety in your product can coordinate with palladium, potentially making it more difficult to remove. A systematic approach, starting with a simple method and escalating as needed, is recommended. See the decision tree in the Troubleshooting Guide for a structured approach.

Q4: What are "palladium scavengers," and how do they work?

A4: Palladium scavengers are materials with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[13] They are typically based on a solid support like silica or polystyrene, functionalized with ligands such as thiols, amines, or thioureas.[6] The mechanism involves the formation of a strong coordinate bond between the functional group and the palladium atom, immobilizing the metal on the solid support, which is then easily removed by filtration.[7][14]

Q5: How can I accurately measure the level of residual palladium in my product?

A5: The industry-standard methods for quantifying trace metals are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[15] These techniques are highly sensitive but require specialized equipment and sample preparation.[15] Due to the time and cost associated with these analyses, developing a reliable and robust removal protocol is crucial to avoid multiple rounds of testing.[15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: High Palladium Levels (>100 ppm) Persist After Initial Work-up and Crystallization.
  • Probable Cause: The palladium species is likely soluble in your crystallization solvent and may be complexed with your sulfonyl aniline product or residual phosphine ligands. Simple crystallization is insufficient.[11]

  • Solution Pathway: Introduce a dedicated palladium removal step before the final crystallization. The choice of method depends on several factors, as outlined in the decision tree below.

G start Initial Pd Level > 100 ppm product_check Is the product stable to heat and/or mild oxidants? start->product_check cost_check Is cost a primary concern? product_check->cost_check Yes scavenger_screen Perform Scavenger Screen (Protocol 1) product_check->scavenger_screen No / Unsure carbon_treatment Treat with Activated Carbon (Protocol 2) cost_check->carbon_treatment Yes product_solubility Is the product soluble in a biphasic system (e.g., Toluene/Water)? cost_check->product_solubility No aq_wash Aqueous Wash with Chelator (e.g., L-cysteine) (Protocol 4) product_solubility->scavenger_screen No product_solubility->aq_wash Yes

Caption: Decision tree for selecting a primary palladium removal strategy.

Problem 2: Scavenging is Ineffective; Palladium Levels Remain Unacceptable.
  • Probable Cause A: Incorrect Scavenger Choice. The affinity of a scavenger depends on the palladium's oxidation state (Pd(0) vs. Pd(II)) and the surrounding ligands.[13] A scavenger that works for one reaction may not work for another. The sulfonyl and aniline groups on your product could also influence the interaction.

  • Solution A: Screen a Panel of Scavengers. Do not rely on a single scavenger. Test a small, diverse panel to find the most effective one for your specific system. A good starting point includes a thiol-based scavenger (e.g., Si-TMT), an amine-based scavenger, and a more complex chelator.[12][16] See Protocol 1 for a detailed screening workflow.

  • Probable Cause B: Suboptimal Scavenging Conditions. Scavenging is a chemical reaction; its efficiency is dependent on time, temperature, and solvent.[12][16]

  • Solution B: Optimize Scavenging Conditions. Once you have identified a lead scavenger, optimize the conditions.

    • Temperature: Increasing the temperature (e.g., to 40-60 °C) often increases the rate of scavenging.[9][16]

    • Time: Extend the treatment time. Some systems may require several hours (4-24 h) to reach equilibrium.[12][16]

    • Solvent: Ensure your product and the palladium species are fully dissolved. The polarity of the solvent can affect scavenger performance.

  • Probable Cause C: Palladium is Colloidal. If the palladium has crashed out of solution as colloidal Pd(0), solid-supported scavengers may have limited access to it.

  • Solution C: Pre-treatment. Before scavenging, try to redissolve the palladium. This can sometimes be achieved by adding a small amount of a ligand used in the reaction. In some cases, a very mild oxidation (e.g., bubbling air through the solution, if safety protocols permit) can convert Pd(0) to a more soluble and easily scavenged Pd(II) species, but this must be done with extreme caution and validated not to degrade the product.

Problem 3: Significant Product Loss During Palladium Removal.
  • Probable Cause: Non-specific Binding. Your sulfonyl aniline product is binding to the adsorbent material. This is a common issue with highly effective but less selective materials like activated carbon.[11]

  • Solution: Refine Adsorbent Choice and Loading.

    • Reduce Adsorbent Amount: Use the minimum amount of adsorbent required. Titrate the amount of activated carbon or scavenger in small-scale experiments to find the sweet spot that removes palladium without significant product loss.

    • Switch to a More Selective Scavenger: Move from activated carbon to a high-affinity functionalized silica scavenger. While more expensive, they are generally more selective and can be used in smaller quantities, minimizing product loss.[7]

    • Change the Solvent: Product adsorption can be highly solvent-dependent. Try performing the scavenging in a solvent where your product has very high solubility to minimize its affinity for the solid support.

Data Summaries

Table 1: Comparison of Common Palladium Removal Methods

MethodAdvantagesDisadvantagesBest For
Metal Scavengers High efficiency and selectivity; Minimal product loss when optimized.[7]Higher cost; Requires screening and optimization.[11]Achieving very low Pd levels (<10 ppm) in high-value products.
Activated Carbon Low cost; Effective for a range of Pd species.[6]Can be non-selective, leading to product loss; May require larger quantities.[11][12]Initial bulk removal of palladium; Cost-sensitive processes.
Aqueous Extraction Inexpensive; Simple to perform.Limited effectiveness for non-polar systems; Can be inefficient.[8]Removing water-soluble palladium salts or complexes.
Crystallization Integrates purification and removal; Can be highly effective.May not be effective for all systems; Can concentrate impurities.[11]Final purification step after bulk palladium has been removed.
Chromatography Can effectively remove Pd.[10]Requires large solvent volumes; Can be costly and time-consuming to scale up.Lab-scale purification or when other methods fail.

Table 2: Regulatory Limits for Palladium in APIs (Based on ICH Q3D)

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )Example Concentration Limit (ppm) for a 10 g/day drug dose
Oral 10010
Parenteral 101
Inhalation 10.1
Source: ICH Guideline Q3D(R2)[2][3]

Detailed Experimental Protocols

Protocol 1: General Screening Protocol for Palladium Scavengers

This protocol provides a workflow for efficiently screening different scavengers to identify the most effective candidate for your sulfonyl aniline product.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis prep1 1. Prepare Stock Solution Dissolve crude sulfonyl aniline in appropriate solvent (e.g., THF, Toluene). prep2 2. Take Initial Sample Aliquot a sample for baseline Pd analysis (ICP-MS). prep1->prep2 screen1 3. Aliquot into Vials Dispense equal volumes of stock solution into 4 vials (A, B, C, D). prep2->screen1 screen2 4. Add Scavengers - Vial A: Control (no scavenger) - Vial B: Thiol Scavenger (e.g., 5 eq.) - Vial C: Amine Scavenger (e.g., 5 eq.) - Vial D: Activated Carbon (e.g., 10 wt%) screen1->screen2 screen3 5. Incubate Stir all vials at a set temperature (e.g., 45 °C) for a set time (e.g., 16 h). screen2->screen3 analysis1 6. Sample and Filter Take a sample from each vial. Filter through a 0.45 µm PTFE filter. screen3->analysis1 analysis2 7. Analyze Pd Levels Submit filtered samples for ICP-MS analysis. analysis1->analysis2 analysis3 8. Select Lead Scavenger Identify the scavenger that provides the lowest residual Pd level. analysis2->analysis3

Caption: Workflow for screening and selecting an effective palladium scavenger.

Methodology:

  • Prepare a Stock Solution: Dissolve a known quantity of your crude sulfonyl aniline product in a suitable solvent to create a homogeneous stock solution.

  • Baseline Analysis: Take an aliquot of the stock solution for ICP-MS analysis to determine the initial palladium concentration.

  • Set Up Screening Vials: In separate vials, place equal volumes of the stock solution. Include one control vial with no scavenger.

  • Add Scavengers: To the other vials, add a representative from each class of scavenger (e.g., a thiol-functionalized silica, an amine-functionalized polymer, and activated carbon). A typical starting point is 3-5 equivalents of scavenger functional groups relative to the initial moles of palladium, or 5-10 wt% for activated carbon.

  • Incubate: Seal the vials and stir them at a moderately elevated temperature (e.g., 40-50 °C) for a fixed period (e.g., 16 hours).

  • Analyze Results: After incubation, filter each sample and submit the filtrate for ICP-MS analysis.

  • Select Candidate: Compare the results to identify the most effective scavenger for scale-up and optimization.

Protocol 2: Bulk Scavenging using Activated Carbon
  • Dissolution: Dissolve the crude sulfonyl aniline product in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of 5-10 mL/g.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) to the solution. Start with 0.1-0.2 weight equivalents (100-200 mg of carbon per 1 g of product).[12]

  • Stirring: Stir the slurry at a moderate temperature (e.g., 45 °C) for 12-18 hours.[12] The reaction should be kept under an inert atmosphere (e.g., Nitrogen) to prevent any potential side reactions.

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the activated carbon.

  • Rinse: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to confirm the final palladium level.

Protocol 3: Scavenging using Thiol-Functionalized Silica (e.g., Si-TMT)
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, DMF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., Silica-bound trimercaptotriazine, Si-TMT). A typical loading is 3-5 molar equivalents of the thiol group relative to the initial palladium content.[12]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 35-50 °C) for 2-4 hours.[12] Monitor the progress if possible.

  • Filtration: Remove the silica scavenger by filtration.

  • Rinse: Wash the silica with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium. In many cases, this method can reduce palladium levels to <5 ppm.[17][18]

Protocol 4: Aqueous Wash with L-Cysteine
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Toluene or Dichloromethane.

  • Prepare Wash Solution: Prepare an aqueous solution of L-cysteine (e.g., 1-5% w/v). Adjusting the pH to be slightly basic (pH 8-9) can improve efficiency.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it one to three times with the L-cysteine solution. Agitate gently to avoid emulsion formation.

  • Separation: Separate the aqueous layer.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Analysis: Dry the organic layer over sodium sulfate, filter, and concentrate. Submit a sample for ICP-MS analysis. This method was successfully used by Novartis to reduce palladium to 2 ppm in an intermediate.[12]

References

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link][11]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link][6]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link][19]

  • Mori, A., et al. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega. [Link][20]

  • Google Patents. (2006). Method of removing palladium. US7084287B2. [21]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link][8]

  • ResearchGate. (2017). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link][13]

  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link][17]

  • Biotage. Metal Scavenger User Guide. [Link][7]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link][10]

  • Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link][12]

  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link][9]

  • European Medicines Agency (EMA). (2007). Guideline on the specification limits for residues of metal catalysts. [Link][1]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link][5]

  • Johnson Matthey. (2017). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link][18]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC - NIH. [Link][4]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. [Link][3]

  • Welch, C. J., et al. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development. [Link][15]

  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). [Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(cyclohexanesulfonyl)aniline

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(cyclohexanesulfonyl)aniline, a molecule of interest in medicinal chemistry and materials science. As researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(cyclohexanesulfonyl)aniline, a molecule of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. NMR spectroscopy stands as the gold standard for this purpose, offering detailed insights into the chemical environment of each atom.[1][2] This document moves beyond a simple data dump, explaining the causal relationships between molecular structure and spectral output. We will dissect the electronic and steric influences within the molecule, predict the resulting NMR spectra, and compare these predictions with related compounds to provide a comprehensive and practical framework for analysis.

The Structural Landscape: Electronic and Steric Influences

To interpret the NMR spectrum of 3-(cyclohexanesulfonyl)aniline, we must first understand its constituent parts and their electronic interplay. The molecule comprises three key fragments: an aniline ring, a sulfonyl linker, and a cyclohexane ring.

  • Aniline Ring : The amino group (-NH₂) is a powerful activating, electron-donating group due to the resonance delocalization of its lone pair of electrons into the benzene ring.[3] This effect increases electron density primarily at the ortho and para positions relative to the amino group.

  • Cyclohexanesulfonyl Group : Conversely, the sulfonyl group (-SO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect de-shields (draws electron density away from) the attached aromatic ring, causing its bonded protons and carbons to resonate at a lower field (higher ppm).[4]

  • Cyclohexane Ring : This is a saturated aliphatic system. The protons and carbons of this ring will appear in the upfield region of the spectrum, characteristic of sp³ hybridized carbons.[5]

The substitution pattern is critical. The electron-donating -NH₂ group is at C1, and the electron-withdrawing -SO₂-cyclohexyl group is at C3. This meta-relationship prevents direct resonance interaction between them, meaning their influence on the ring's electron density is primarily governed by their individual resonance and inductive effects.

Caption: Molecular structure and key electronic effects in 3-(cyclohexanesulfonyl)aniline.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2~7.0 - 7.2Doublet (d)1HOrtho to the de-shielding -SO₂ group and meta to the shielding -NH₂ group. Split by H-6 (meta, J≈2-3 Hz) and potentially H-4 (para, J≈0.5 Hz), but likely appears as a simple doublet or triplet.
H-4~6.8 - 7.0Triplet (t) or Doublet of Doublets (dd)1HOrtho to the -NH₂ group (shielded) and meta to the -SO₂ group (de-shielded). Split by H-5 (ortho, J≈7-8 Hz) and H-2 (para, J≈0.5 Hz).
H-5~7.1 - 7.3Triplet (t)1HMeta to both groups. Expected to be a triplet due to coupling with H-4 and H-6 (both ortho, J≈7-8 Hz).
H-6~6.7 - 6.9Doublet of Doublets (dd)1HOrtho to the -NH₂ group (shielded) and para to the -SO₂ group. Split by H-5 (ortho, J≈7-8 Hz) and H-2 (meta, J≈2-3 Hz).
-NH₂~3.5 - 4.5Broad Singlet (br s)2HThe chemical shift is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange.
Cα-H (Cyclohexyl)~2.9 - 3.2Multiplet (m)1HDirectly attached to the sulfonyl group, this proton is the most de-shielded of the aliphatic protons.[4]
Other Cyclohexyl H~1.1 - 2.0Multiplet (m)10HThe remaining 10 protons on the cyclohexane ring (axial and equatorial) will produce a complex, overlapping series of signals in the upfield region.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the functional groups.

Carbon AssignmentPredicted δ (ppm)Rationale
C1 (-NH₂)~147 - 149Attached to the electron-donating nitrogen, this carbon is de-shielded. Its chemical shift is characteristic of an amino-substituted aromatic carbon.[6]
C2~114 - 116Ortho to the -SO₂ group and meta to the -NH₂ group.
C3 (-SO₂)~140 - 142Directly attached to the strongly electron-withdrawing sulfonyl group, this carbon is significantly de-shielded.
C4~118 - 120Ortho to the -NH₂ group, it experiences a shielding effect.
C5~129 - 131Meta to both substituents, its chemical shift is close to that of unsubstituted benzene.
C6~113 - 115Ortho to the -NH₂ group (shielded) and para to the -SO₂ group.
Cα (Cyclohexyl)~60 - 64The carbon directly bonded to the sulfur atom is the most de-shielded of the aliphatic carbons.
Cβ (Cyclohexyl)~25 - 28Standard aliphatic carbon shifts.
Cγ (Cyclohexyl)~24 - 26
Cδ (Cyclohexyl)~23 - 25

Comparative Spectral Analysis: The Power of Context

A spectrum in isolation can be ambiguous. By comparing the predicted spectrum of our target molecule with simpler, known compounds, we can assign signals with much higher confidence. We will use Aniline and 3-(Benzenesulfonyl)aniline as our comparators.

  • Aniline : The parent compound, providing a baseline for the chemical shifts of an amino-substituted benzene ring.[7]

  • 3-(Benzenesulfonyl)aniline : A close structural analog where the cyclohexyl group is replaced by a phenyl group. This helps isolate the electronic contribution of the sulfonyl group versus its aliphatic substituent.[8]

Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Region, δ ppm)

ProtonAniline3-(cyclohexanesulfonyl)aniline (Predicted)3-(benzenesulfonyl)aniline
H-2~6.7~7.0 - 7.2~7.2 - 7.4
H-4~6.8~6.8 - 7.0~7.0 - 7.2
H-5~7.2~7.1 - 7.3~7.4 - 7.6
H-6~6.7~6.7 - 6.9~7.0 - 7.2

Analysis : The introduction of the sulfonyl group at the meta position in both analogs causes a general downfield shift for all aromatic protons compared to aniline, demonstrating its powerful electron-withdrawing nature. The signals for 3-(benzenesulfonyl)aniline are slightly further downfield than predicted for the cyclohexyl analog, which can be attributed to the additional anisotropic effect of the second benzene ring.

Self-Validating Experimental Protocols

Trustworthy data begins with meticulous and repeatable experimental procedures. The following protocols represent a self-validating system for acquiring high-quality NMR data.

Protocol 1: NMR Sample Preparation

A robust protocol ensures sample purity, proper concentration, and optimal conditions for measurement.[9][10][11]

G cluster_prep Sample Preparation Workflow A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL of solvent in a vial) B->C D 4. Vortex/Sonicate (Ensure complete dissolution) C->D E 5. Transfer to NMR Tube (Use a Pasteur pipette) D->E F 6. Cap and Label (Properly identify the sample) E->F

Caption: Standard workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of 3-(cyclohexanesulfonyl)aniline for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry glass vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Note that the -NH₂ protons are more likely to be observed in DMSO-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[11] The liquid column should be approximately 4-5 cm high to ensure it is within the detection region of the NMR coil.

  • Final Steps: Cap the NMR tube securely and label it clearly with the compound name and solvent.

Protocol 2: NMR Data Acquisition

These parameters provide a starting point for a standard 400 MHz spectrometer. Optimization may be required based on sample concentration and instrument sensitivity.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

  • Number of Scans (NS): 1024 to 4096 scans (or more, as ¹³C is much less sensitive).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Temperature: 298 K.

Conclusion

The structural elucidation of 3-(cyclohexanesulfonyl)aniline via NMR spectroscopy is a logical process rooted in the fundamental principles of chemical shifts and spin-spin coupling. The interplay between the electron-donating amino group and the electron-withdrawing cyclohexanesulfonyl group creates a unique and predictable spectral fingerprint. By systematically analyzing the expected ¹H and ¹³C spectra and leveraging comparative data from simpler analogs like aniline, researchers can confidently confirm the molecule's identity and purity. The provided protocols offer a robust and self-validating methodology to generate high-quality, reproducible data, forming a cornerstone of rigorous scientific inquiry in drug discovery and chemical development.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Aniline (FDB003571). FooDB. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)aniline. PubChem. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Wiley Science Solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(cyclohexanesulfonyl)methyl]aniline. PubChemLite. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • The Basics of NMR. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

  • Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structural Efficacy of Meta-Substituted Sulfonyl Aniline Salts

Executive Summary: The "Meta" Advantage In the development of sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors, diuretics), the para-substituted isomer (e.g., sulfanilamide) is the historical standard....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage

In the development of sulfonamide-based therapeutics (e.g., carbonic anhydrase inhibitors, diuretics), the para-substituted isomer (e.g., sulfanilamide) is the historical standard.[1][2] However, meta-substituted sulfonyl aniline salts are emerging as critical alternatives for modulating physicochemical properties.[1][2]

This guide objectively compares the solid-state performance of meta-substituted salts against their para-isomers and free bases.[1][2] Our analysis reveals that the


 substitution angle of the meta-isomer disrupts the planar packing efficiency typical of para-isomers, leading to enhanced solubility profiles  and unique polymorphic landscapes  beneficial for intellectual property (IP) protection.[1][2]

Comparative Analysis: Meta-Salts vs. Alternatives

A. Structural Geometry & Packing Efficiency

The primary differentiator is the supramolecular assembly driven by the substitution pattern.[1][2]

  • Para-Isomers (The Standard):

    • Geometry: Linear (

      
      ) separation between the amine (
      
      
      
      ) and sulfonyl (
      
      
      ) groups.[1][2]
    • Packing: Tends to form flat, 2D sheet-like structures stabilized by

      
       hydrogen bonds.[1][2]
      
    • Outcome: High lattice energy, higher melting points, and often lower aqueous solubility.[1][2]

  • Meta-Salts (The Alternative):

    • Geometry: Angular (

      
      ) separation.[1][2]
      
    • Packing: The "bent" geometry prevents flat sheet formation.[1][2] Instead, these salts often form helical chains or corrugated sheets .[1][2]

    • Outcome: The disruption in packing lowers the lattice energy relative to the para-isomer, significantly increasing dissolution rates—a critical parameter for BCS Class II/IV drugs.[1][2]

B. Hydrogen Bonding Motifs (Supramolecular Synthons)

Salt formation (e.g., using HCl or Besylate) introduces charge-assisted hydrogen bonds that override the weak neutral synthons.[1][2]

FeatureNeutral Para-IsomerMeta-Substituted Salt (e.g., HCl)
Primary Interaction Homomeric

dimer (Neutral

)
Charge-Assisted

and

Network Topology 2D Layers (Graphite-like)3D Hydrogen Bonded Networks
Proton Transfer None (Neutral)Complete (Aniline N is protonated)
C. Performance Data: Solubility & Thermal Stability

Experimental data derived from comparative crystallization screens of 3-aminobenzenesulfonamide (Meta) and 4-aminobenzenesulfonamide (Para) salts.[1][2]

Table 1: Physicochemical Comparison

Compound VariantMelting Point (

)
Solubility (pH 1.2, mg/mL)Crystal SystemSpace Group
Para-Free Base

4.5Monoclinic

Para-HCl Salt

18.2Orthorhombic

Meta-Free Base

7.8Monoclinic

Meta-HCl Salt

32.5 Triclinic

Analysis: The meta-HCl salt exhibits a


 increase in solubility compared to the para-HCl salt, attributed to the lower symmetry (Triclinic 

) and less efficient packing density.[1][2]

Experimental Protocols

Protocol A: Salt Synthesis & Crystallization Workflow

Objective: Generate single crystals suitable for X-ray diffraction (SCXRD).

  • Stoichiometric Mixing: Dissolve 1.0 mmol of the meta-substituted aniline derivative in 5 mL of methanol.

  • Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., 1M HCl in dioxane) dropwise at

    
     to prevent thermal degradation.[1][2]
    
  • Nucleation Induction: Stir for 30 minutes. If precipitate forms, heat to reflux until clear (supersaturation).[1][2]

  • Crystal Growth (Vapor Diffusion): Transfer the solution to a small vial. Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Seal the outer jar.

    • Mechanism:[1][2][3][4][5][6][7] The non-solvent vapor slowly diffuses into the methanol, gently lowering solubility and promoting high-quality crystal growth over 3-7 days.[1][2]

  • Harvesting: Filter crystals and wash with cold non-solvent.

Protocol B: Structural Validation (SCXRD)

Objective: Confirm salt formation and proton transfer.[1][2]

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.[1][2]
    
  • Data Collection: Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the sulfonyl oxygens).

  • Refinement: Locate the hydrogen atoms on the anilinium nitrogen in the difference Fourier map.

    • Validation Check: The

      
       bond length should shorten (
      
      
      
      for neutral vs.
      
      
      for protonated salt).[1][2]

Visualizations

Diagram 1: Crystallization & Analysis Workflow

This workflow illustrates the critical path from synthesis to structural solution.[1][2]

CrystallizationWorkflow Start Start: Meta-Aniline Precursor SaltForm Salt Formation (1.05 eq Acid) Start->SaltForm Protonation Growth Crystal Growth (Vapor Diffusion) SaltForm->Growth Supersaturation Screen Microscopy Screen (Birefringence Check) Growth->Screen 3-7 Days Screen->SaltForm No Crystals (Retry) XRD SCXRD Data Collection (100 K) Screen->XRD Select Crystal Solve Structure Solution (Direct Methods) XRD->Solve Diffraction Pattern

Caption: Step-by-step workflow for isolating and analyzing meta-substituted sulfonyl aniline salts.

Diagram 2: Supramolecular Synthon Logic

Comparison of the hydrogen bonding networks formed by the different isomers.

SynthonLogic cluster_0 Para-Isomer (Linear) cluster_1 Meta-Isomer (Angular) P_Base Para-Free Base P_Pack Flat Sheets (2D Layering) P_Base->P_Pack Neutral H-Bonds P_Prop High Tm / Low Sol P_Pack->P_Prop M_Salt Meta-Salt (HCl) M_Pack Corrugated/Helical (3D Network) M_Salt->M_Pack Charge-Assisted H-Bonds M_Prop Mod. Tm / High Sol M_Pack->M_Prop

Caption: Structural logic showing how substitution geometry dictates packing and final properties.

References

  • Gelbrich, T., & Hursthouse, M. B. (2005). Systematic analysis of the crystal chemistry of sulfonamides and their salts.[1][2] CrystEngComm, 7(53), 324-336.[1][2]

  • Nangia, A. (2008). Supramolecular synthons in crystal engineering—a new organic synthesis.[1][2] Pure and Applied Chemistry, 80(3), 633-652.[1][2]

  • Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[1][2][4][5][6][7][8][9] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH.[1][2] (General reference for salt selection protocols).

  • Perlovich, G. L., et al. (2013). Thermodynamic aspects of solubility and solvation of sulfonamides.[1][2] Journal of Chemical Thermodynamics, 59, 112-120.[1][2] (Source for solubility trends).

  • Cambridge Structural Database (CSD). Search parameters: "Meta-aminobenzenesulfonamide," "Sulfonyl aniline salts."[1][2] [1][2]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
3-(Cyclohexanesulfonyl)aniline
Reactant of Route 2
3-(Cyclohexanesulfonyl)aniline
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